1-[(Z)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea
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Overview
Description
1-[(Z)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a nitropyrazole moiety, and a prop-2-enylthiourea group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-[(Z)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the nitropyrazole moiety: This step involves the nitration of a pyrazole derivative to introduce the nitro group.
Attachment of the methoxy group: The methoxy group is introduced through a methylation reaction using a suitable methylating agent.
Formation of the prop-2-enylthiourea group: This step involves the reaction of an appropriate thiourea derivative with a prop-2-enyl halide.
Coupling of the functional groups: The final step involves the coupling of the nitropyrazole moiety, methoxy group, and prop-2-enylthiourea group through a series of condensation reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(Z)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiourea groups, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and nitropyrazole moieties.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones, forming imines and other condensation products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-[(Z)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-[(Z)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of enzymes: The compound may inhibit specific enzymes involved in various biological processes, leading to therapeutic effects.
Interaction with receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Induction of apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
1-[(Z)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.
Nitropyrazole derivatives: These compounds share the nitropyrazole moiety and may exhibit similar biological activities.
Thiourea derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C16H18N6O3S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[(Z)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C16H18N6O3S/c1-3-6-17-16(26)20-18-8-12-4-5-15(25-2)13(7-12)10-21-11-14(9-19-21)22(23)24/h3-5,7-9,11H,1,6,10H2,2H3,(H2,17,20,26)/b18-8- |
InChI Key |
BSAOWQDRMYYMDT-LSCVHKIXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=S)NCC=C)CN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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